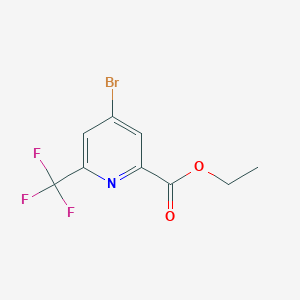

Ethyl 4-bromo-6-(trifluoromethyl)picolinate

Description

Ethyl 4-bromo-6-(trifluoromethyl)picolinate is a halogenated pyridine derivative characterized by a bromine substituent at the 4-position, a trifluoromethyl (-CF₃) group at the 6-position, and an ethyl ester at the carboxylate position. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group and the reactivity of the bromine atom, which facilitates cross-coupling reactions. Its structural features influence both its physicochemical properties (e.g., lipophilicity, stability) and its utility in synthesizing complex molecules .

Properties

Molecular Formula |

C9H7BrF3NO2 |

|---|---|

Molecular Weight |

298.06 g/mol |

IUPAC Name |

ethyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(10)4-7(14-6)9(11,12)13/h3-4H,2H2,1H3 |

InChI Key |

GLCWCVWUEWHCNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-6-(trifluoromethyl)picolinate typically involves multi-step organic reactions. One common method includes the bromination of 6-(trifluoromethyl)picolinic acid, followed by esterification with ethanol. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-bromo-6-(trifluoromethyl)picolinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated and fluorinated compounds have shown efficacy.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cell death in certain types of cancer cells .

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes key structural analogs, emphasizing differences in substituent positions, ester groups, and halogen types:

Key Findings from Comparative Analysis

Substituent Position Effects

- Bromine Position : Moving bromine from the 4-position (target compound) to the 3- or 6-position (e.g., 1214332-47-4, 1048384-90-2) alters electronic and steric profiles. Bromine at the 4-position enhances electrophilic aromatic substitution reactivity compared to analogs with bromine at meta positions .

- Trifluoromethyl Group : The 6-position CF₃ group in the target compound increases steric hindrance near the ester moiety compared to analogs with CF₃ at 4 or 5 (e.g., 1198475-44-3, 1048384-90-2). This may reduce enzymatic hydrolysis rates in biological systems .

Ester Group Influence

- Ethyl esters (target compound, 1048384-90-2) generally confer higher lipophilicity (logP ~2.5–3.0) than methyl esters (e.g., 1214332-47-4, logP ~1.8–2.2), affecting membrane permeability and metabolic stability .

Halogen Replacement

- Replacing bromine with chlorine (1198475-44-3) reduces molecular weight by ~44 g/mol and alters reactivity. Chlorine’s lower electronegativity decreases susceptibility to nucleophilic aromatic substitution compared to bromine .

Functional Group Diversity

Biological Activity

Ethyl 4-bromo-6-(trifluoromethyl)picolinate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a bromine atom and a trifluoromethyl group attached to a picolinate framework, which includes a pyridine ring. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its interactions with biological membranes and proteins .

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF3NO2 |

| Molar Mass | 298.06 g/mol |

| CAS Number | 1196152-17-6 |

| Synonyms | Ethyl 4-bromo-6-trifluoromethyl-pyridine-2-carboxylic acid ethyl ester |

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipid solubility, which can lead to improved membrane permeability. This may facilitate interactions with enzymes or receptors involved in various metabolic pathways relevant to disease processes .

In Vitro Studies

Preliminary studies indicate that this compound exhibits significant biological activity. Research has focused on its potential applications in drug discovery, particularly as a pharmaceutical intermediate. The compound's unique molecular architecture may allow it to interact with specific enzymes or receptors, influencing metabolic pathways associated with diseases.

Key Findings:

- Lipophilicity: The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes.

- Enzyme Interaction: Studies are ongoing to assess how this compound interacts with various enzymes, which could be crucial for therapeutic applications.

Case Studies

- Antioxidant Activity:

- Cytotoxicity Assessment:

Comparison with Similar Compounds

This compound shares structural similarities with other picolinate derivatives but is distinguished by its unique combination of halogenation and trifluoromethylation. This combination enhances its reactivity and potential biological activity compared to other related compounds.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Mthis compound | 1211579-71-3 | 0.78 |

| Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate | 866775-09-9 | 0.75 |

| Ethyl 5-bromo-3-methylpicolinate | 1209093-48-0 | 0.75 |

Future Directions

Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects. Understanding these interactions at a molecular level will be crucial for developing therapeutic applications and optimizing its utility in drug discovery programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.